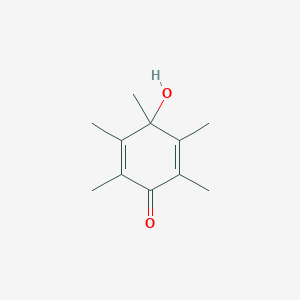
4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C11H16O2 It is a derivative of cyclohexadienone, characterized by the presence of multiple methyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one typically involves the alkylation of cyclohexadienone derivatives. One common method includes the reaction of 2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation and hydroxylation reactions. The process is optimized for yield and purity, often involving catalytic agents and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone
Uniqueness
4-Hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group. This structural configuration imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
31464-76-3 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-hydroxy-2,3,4,5,6-pentamethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H16O2/c1-6-8(3)11(5,13)9(4)7(2)10(6)12/h13H,1-5H3 |
InChI Key |
LABFEIRVSKZQER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(C1=O)C)C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















